![molecular formula C18H19BO3 B8201878 2-(Dibenzo[b,d]furan-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B8201878.png)
2-(Dibenzo[b,d]furan-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Dibenzo[b,d]furan-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic acid derivative known for its unique structural and chemical properties. This compound is characterized by a dibenzofuran moiety attached to a boronic ester group, making it a valuable reagent in organic synthesis and various scientific research applications.
准备方法
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and desired purity. Industrial production also emphasizes the use of green chemistry principles to minimize waste and environmental impact.
化学反应分析
Types of Reactions: This compound is versatile in organic synthesis and can undergo various reactions, including Suzuki-Miyaura cross-coupling, nucleophilic substitution, and oxidation-reduction reactions.
Common Reagents and Conditions:
Suzuki-Miyaura Cross-Coupling: This reaction typically uses a palladium catalyst, a base (e.g., potassium carbonate), and an aryl halide or triflate.
Nucleophilic Substitution: Reactions with nucleophiles such as amines or alcohols can be facilitated by using strong bases or acids.
Oxidation-Reduction: Oxidation can be achieved using oxidizing agents like potassium permanganate, while reduction may involve hydrogenation or using reducing agents like lithium aluminum hydride.
Major Products Formed:
Suzuki-Miyaura Cross-Coupling: Formation of biaryl compounds.
Nucleophilic Substitution: Formation of substituted dibenzofurans.
Oxidation-Reduction: Formation of oxidized or reduced derivatives of dibenzofuran.
科学研究应用
Chemistry: In organic chemistry, this compound is used as a building block for the synthesis of complex molecules, including pharmaceuticals and materials science applications. Its ability to form stable boronic esters makes it a valuable reagent in cross-coupling reactions.
Biology: The compound has potential applications in biological research, particularly in the development of fluorescent probes and bioconjugation techniques. Its unique photophysical properties make it suitable for imaging and tracking biological processes.
Medicine: Research is ongoing to explore the medicinal properties of this compound and its derivatives. It has shown promise in the development of anticancer agents and other therapeutic drugs.
Industry: In the materials industry, this compound is used in the synthesis of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic devices. Its ability to form rigid and symmetric structures enhances the performance of these materials.
作用机制
Molecular Targets and Pathways:
Suzuki-Miyaura Cross-Coupling: The palladium catalyst and the boronic ester group are key players in the reaction mechanism.
Oxidation-Reduction: The oxidation or reduction process involves the transfer of electrons, altering the oxidation state of the dibenzofuran moiety.
相似化合物的比较
Dibenzofuran: The parent compound without the boronic ester group.
Boronic Acids: Other boronic acids with different substituents.
Benzofurans with Different Substituents: Variants of dibenzofuran with different functional groups.
Uniqueness: 2-(Dibenzo[b,d]furan-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane stands out due to its stability, reactivity, and versatility in organic synthesis. Its ability to form stable boronic esters and participate in cross-coupling reactions makes it a valuable reagent in both academic and industrial settings.
属性
IUPAC Name |
2-dibenzofuran-3-yl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19BO3/c1-17(2)18(3,4)22-19(21-17)12-9-10-14-13-7-5-6-8-15(13)20-16(14)11-12/h5-11H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQFGNOVULCLFPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19BO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
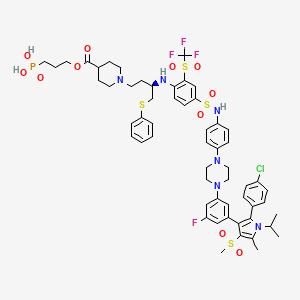

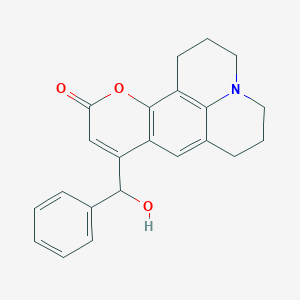
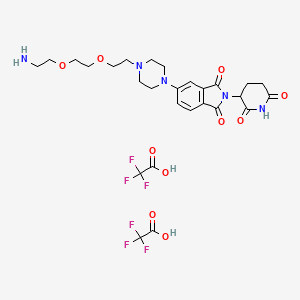
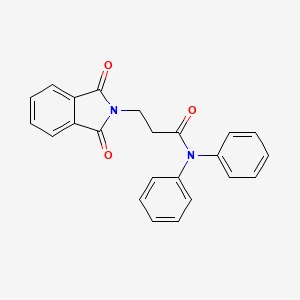
![tert-butyl N-(6-methylimidazo[1,2-a]pyridin-2-yl)carbamate](/img/structure/B8201843.png)
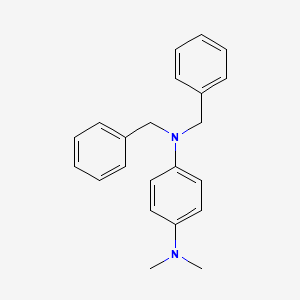
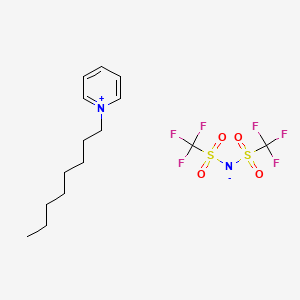
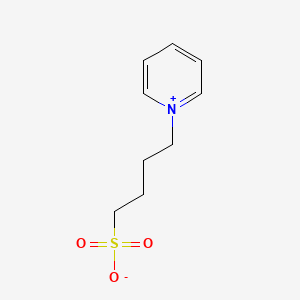
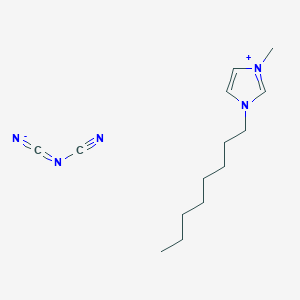
![5H-Benzo[a]benzo[4,5]thieno[3,2-c]carbazole](/img/structure/B8201866.png)
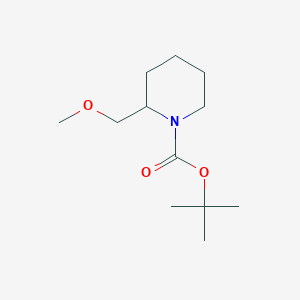
![5-(tert-Butyl)-[1,1'-biphenyl]-2-amine](/img/structure/B8201886.png)
![(4S)-2-[2-[(S)-(4-methylphenyl)sulfinyl]phenyl]-4-phenyl-4,5-dihydro-1,3-oxazole](/img/structure/B8201888.png)
